![molecular formula C10H7BrN2O B581360 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde CAS No. 1174064-63-1](/img/structure/B581360.png)
4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde
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Overview
Description
“4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde” is a chemical compound with the CAS Number: 1174064-63-1. It has a molecular weight of 251.08 and its IUPAC name is the same as its common name . It is a solid substance stored under an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of “4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde” involves a reaction with 4-fluorobenzaldehyde, potassium carbonate, and 4-bromo-1H-pyrazole in dry DMF at room temperature. The reaction mixture is heated overnight at 100°C . The resulting compound is then purified by flash chromatography .Molecular Structure Analysis
The molecular structure of “4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde” is represented by the linear formula C10H7BrN2O . The InChI Code for this compound is 1S/C10H7BrN2O/c11-9-5-12-13(6-9)10-3-1-8(7-14)2-4-10/h1-7H .Chemical Reactions Analysis
4-Bromopyrazole, a pyrazole derivative, is reported to react with titanium tetrachloride to afford binary adducts .Physical And Chemical Properties Analysis
“4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde” is a solid substance. It is stored under an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Synthesis of Biologically Active Compounds
The compound 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde is used as a starting material in the synthesis of various biologically active compounds. These include pharmaceuticals and inhibitors that may have applications in treating different diseases or conditions .
Biological Properties Research
This molecule has been associated with a range of biological properties, such as antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal activities. Research into these properties could lead to the development of new treatments or drugs .
Molecular Simulation Visualizations
Programs like Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD utilize compounds like 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde for creating simulation visualizations that are crucial in understanding molecular structures and interactions .
Electrophilic Aromatic Substitution Reactions
The compound is involved in electrophilic aromatic substitution reactions which are fundamental in organic synthesis. This can lead to the creation of various derivatives with potential industrial or pharmaceutical applications .
Development of Inhibitors
Inhibitors developed using this compound could be significant in the study of various biochemical pathways. This can contribute to understanding disease mechanisms or developing therapeutic strategies .
Antimicrobial and Antioxidant Applications
Due to its antimicrobial and antioxidant properties, research into this compound could contribute to the development of new preservatives or treatments for infections .
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been shown to inhibit liver alcohol dehydrogenase , suggesting that this compound may also interact with enzymes involved in metabolic pathways.
Mode of Action
It is suggested that the compound may interact with its targets, leading to changes in their function
Biochemical Pathways
Given the potential target of liver alcohol dehydrogenase, it may impact metabolic pathways related to alcohol metabolism .
Result of Action
Similar compounds have shown antiparasitic, antibacterial, and anti-viral hiv activities , suggesting that this compound may have similar effects.
properties
IUPAC Name |
4-(4-bromopyrazol-1-yl)benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O/c11-9-5-12-13(6-9)10-3-1-8(7-14)2-4-10/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRORMQDKQSKVFB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)N2C=C(C=N2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60670723 |
Source
|
Record name | 4-(4-Bromo-1H-pyrazol-1-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60670723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde | |
CAS RN |
1174064-63-1 |
Source
|
Record name | 4-(4-Bromo-1H-pyrazol-1-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60670723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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